6,10-Dimethylundeca-2,5,9-trien-4-one

Description

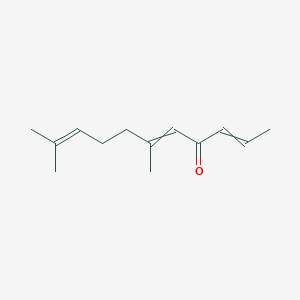

6,10-Dimethylundeca-2,5,9-trien-4-one is an unsaturated ketone with a branched aliphatic chain. Its molecular formula is C₁₃H₂₀O, and its IUPAC name reflects the positions of the methyl groups (at carbons 6 and 10), double bonds (at positions 2, 5, and 9), and the ketone functional group (at position 4). This compound is structurally related to terpenoids and is likely used in fragrance synthesis or as an intermediate in organic chemistry due to its conjugated system and reactive ketone group.

Properties

CAS No. |

116036-01-2 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

6,10-dimethylundeca-2,5,9-trien-4-one |

InChI |

InChI=1S/C13H20O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5,7-8,10H,6,9H2,1-4H3 |

InChI Key |

OMQVEFDSEDYJKB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C=C(C)CCC=C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 6,10-Dimethylundeca-2,5,9-trien-4-one but differ in double bond positions, substituents, or functional groups:

6,10-Dimethylundeca-5,9-dien-2-one (CAS 689-67-8)

- Molecular Formula : C₁₃H₂₂O

- Molecular Weight : 194.31 g/mol

- Key Features :

- Ketone at position 2 (vs. position 4 in the target compound).

- Two double bonds at positions 5 and 9 (vs. three double bonds at 2, 5, 9).

- Higher molecular weight due to reduced unsaturation.

- Spectral Data :

4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one (CAS 412017-24-4)

- Molecular Formula : C₁₄H₂₄O₂

- Molecular Weight : 224.34 g/mol

- Key Features :

- Additional hydroxyl group at position 4 and methyl groups at positions 3 and 6.

- Ketone at position 2 (vs. position 4).

- Two double bonds at positions 5 and 9.

- Spectral Data :

6,10-Dimethylundeca-3,5,9-trien-2-one

- Molecular Formula : C₁₃H₂₀O

- Molecular Weight : 192.30 g/mol

- Key Features :

- Ketone at position 2 (vs. position 4).

- Three double bonds at positions 3, 5, and 9.

- Applications : Intermediate in the synthesis of (6R,10R)-6,10,14-trimethylpentadecan-2-one, a chiral compound used in high-value fragrances .

Data Table Comparison

Preparation Methods

Precursor Synthesis via Grignard Reaction

The synthesis of 6,10-dimethylundeca-2,5,9-trien-4-one begins with the preparation of its alcohol precursor, 6,10-dimethylundeca-1,5,9-trien-4-ol. This is achieved through a Grignard reaction between 3,7-dimethylocta-2,6-dienal (citral) and an allylmagnesium compound. The reaction proceeds in inert solvents such as tetrahydrofuran (THF) or toluene, yielding the trienol with >95% efficiency . The stereochemistry of the product depends on the citral isomer used:

-

Geranial (E-citral) produces predominantly (5E)-6,10-dimethylundeca-1,5,9-trien-4-ol.

Crude trienol requires no further purification, as residual solvents and byproducts are removed via extractive work-up.

Oxidation Catalysis and Mechanism

The oxidation of 6,10-dimethylundeca-1,5,9-trien-4-ol to the corresponding ketone employs a ternary catalytic system comprising:

Table 1: Catalytic Oxidation Conditions

| Component | Example Compounds | Molar Ratio (A:B:C) |

|---|---|---|

| Organic nitroxyl radical | TEMPO, AZADO | 1 : 0.7–1.3 : 0.7–1.3 |

| Nitrate compound | NaNO₃, KNO₃ | |

| Inorganic solid | NaCl, MgCl₂ |

The reaction uses molecular oxygen , hydrogen peroxide , or hypochlorites as oxidizing agents. Key process parameters include:

-

Temperature : 20–50°C.

-

Solvent : Aromatic hydrocarbons (toluene) or ethers (THF).

Catalyst addition strategies significantly impact yield:

-

Batchwise addition : The catalyst mixture is introduced in 2–20 portions over the reaction period.

-

Continuous addition : Steady infusion maintains optimal catalytic activity.

Post-reaction, the mixture is filtered to remove solids, and the crude ketone is purified via distillation or column chromatography , achieving ≥90% purity .

Enzymatic Cyclization of 6,10-Dimethylundeca-1,5,9-triene

Table 2: Enzymatic Reaction Parameters

| Parameter | Value |

|---|---|

| Buffer | 0.1 M succinic acid/NaOH (pH 5.4) |

| Surfactant | 1.3% (w/v) SDS |

| Cell biomass | 250 g/l wet weight |

| Temperature | 35°C |

| Agitation | 700–900 rpm |

The reaction yields ~70% conversion to (2R,4aS,8aR)-5,5,8a-trimethyldecahydronaphthalen-2-ol after 24 hours. While this method is eco-friendly, its applicability to ketone synthesis requires further exploration.

Comparative Analysis of Methodologies

Efficiency and Scalability

Q & A

Basic Research Questions

Q. How can 6,10-Dimethylundeca-2,5,9-trien-4-one be identified and characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient starting at 50°C (held for 2 min), ramping at 5°C/min to 220°C. Compare retention indices (RI) against NIST database values (RI = 1428 under these conditions) .

- Mass Spectrometry (MS) : Analyze electron ionization (EI) spectra for key fragments: base peak at m/z 107 (C₇H₁₁⁺), and molecular ion [M]⁺ at m/z 194. Confirm with high-resolution MS (HRMS) for exact mass matching .

- NMR : Assign peaks using ¹H and ¹³C NMR. Key signals include δ 5.4–5.8 ppm (olefinic protons) and δ 2.1–2.3 ppm (methyl groups adjacent to carbonyl) .

Q. What are the natural sources of this compound, and how is it extracted?

- Methodological Answer :

- Natural Sources : Found in essential oils of submerged macrophytes like Ceratophyllum demersum and Vallisneria spiralis. Steam distillation or solvent extraction (hexane/ethyl acetate) is used for isolation .

- Purification : After extraction, employ silica gel column chromatography with a gradient of 5–20% ethyl acetate in hexane. Monitor fractions via TLC (Rf ≈ 0.4 in hexane:EtOAc 9:1) .

Advanced Research Questions

Q. How can gas chromatography parameters be optimized to resolve co-eluting terpenoids structurally similar to this compound?

- Methodological Answer :

- Column Selection : Test polar (e.g., HP-INNOWax) vs. non-polar (e.g., DB-5) columns to exploit differences in volatility and polarity.

- Temperature Programming : Adjust ramp rates (e.g., 3°C/min vs. 5°C/min) to improve separation. For isomers, use isothermal holds at critical temperatures (e.g., 150°C for 10 min) .

- Two-Dimensional GC (GC×GC) : Implement comprehensive GC×GC with a cryogenic modulator to enhance peak capacity. Validate with retention index libraries and spectral deconvolution .

Q. How should researchers address discrepancies between observed NMR data and computational predictions for synthetic derivatives of this compound?

- Methodological Answer :

- Purity Verification : Re-purify derivatives via preparative HPLC (C18 column, acetonitrile/water gradient) to eliminate contaminants affecting NMR signals .

- Computational Validation : Re-optimize density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (e.g., PCM for CDCl₃). Compare calculated vs. experimental δ values for protons and carbons .

- Dynamic Effects : Assess conformational flexibility via NOESY or variable-temperature NMR to detect rotameric equilibria skewing predictions .

Q. What strategies are effective in synthesizing this compound with high stereochemical purity?

- Methodological Answer :

- Stepwise Synthesis :

Aldol Condensation : React methyl vinyl ketone with prenol (3-methyl-2-buten-1-ol) under acidic conditions to form the trienone backbone.

Stereocontrol : Use chiral catalysts (e.g., proline-derived organocatalysts) or enzymatic resolution to enforce E/Z selectivity at C5 and C9 double bonds .

- Characterization : Confirm stereochemistry via NOE correlations (e.g., irradiation of C10 methyl to assess proximity to C5 proton) and circular dichroism (CD) for enantiomeric excess .

Data Contradiction Analysis

Q. How can conflicting retention index (RI) values for this compound across studies be reconciled?

- Methodological Answer :

- Standardization : Re-run samples using reference alkanes (C8–C20) under identical GC conditions to recalculate RI. Cross-validate with NIST database entries .

- Column Variability : Test multiple column phases (e.g., DB-5 vs. HP-88) to assess RI shifts due to stationary phase interactions. Report phase-specific RIs in publications .

- Interlaboratory Comparison : Participate in round-robin studies to identify systematic biases (e.g., carrier gas flow rate inconsistencies) .

Experimental Design Considerations

Q. What controls are essential when evaluating the oxidative stability of this compound in storage studies?

- Methodological Answer :

- Negative Controls : Store samples under argon vs. air to quantify oxygen-driven degradation.

- Accelerated Aging : Use elevated temperatures (40–60°C) with periodic GC-MS sampling to track carbonyl oxidation products (e.g., epoxides or ketones) .

- Antioxidant Screening : Co-incubate with BHT or α-tocopherol (0.1–1.0% w/w) to assess stabilization efficacy. Monitor via peroxide value assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.